molecular formula C9H16O B1597420 2-Methyl-5-octyn-4-ol CAS No. 60657-70-7

2-Methyl-5-octyn-4-ol

Cat. No.: B1597420
CAS No.: 60657-70-7
M. Wt: 140.22 g/mol
InChI Key: YBGQRUFRRPFNKW-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions and Systematic Terminology

The IUPAC name 2-methyloct-5-yn-4-ol is derived by adhering to strict nomenclature rules:

  • Longest carbon chain selection : The octane chain (eight carbons) includes the triple bond and hydroxyl group.
  • Suffices :
    • -yne replaces -ane for the alkyne functional group.
    • -ol denotes the alcohol group.
  • Locants :
    • The triple bond is assigned the lowest possible number (5 ), and the hydroxyl group is numbered 4 .
    • The methyl substituent is numbered 2 relative to the longest chain.
Component IUPAC Rule Application
Parent chain Longest chain containing both triple bond and hydroxyl group Octane (8 carbons)
Triple bond suffix -yne replaces -ane; numbered to minimize locant Oct-5-yne
Hydroxyl suffix -ol replaces -ane; numbered to give lowest possible locant Oct-4-ol
Substituent numbering Methyl group numbered from the end closest to the functional groups 2-methyl

The stereochemical descriptor is omitted in the IUPAC name, as the molecule lacks stereogenic centers in its basic structure.

Common Synonyms and Registry Numbers

The compound is identified by multiple synonyms and registry numbers:

Registry Identifier Value Synonym Source
CAS 60657-70-7 2-Methyl-5-octyn-4-ol PubChem, ChemSpider
PubChem CID 143720 5-Octyn-4-ol, 2-methyl- PubChem
MDL Number MFCD00041690 2-methyloct-5-yn-4-ol Fisher Scientific
SMILES CCC#CC(O)CC(C)C 2-methyl-5-octyne-4-ol PubChem, ChemScene

Structural Characteristics

Molecular Formula and Connectivity

The molecular formula C₉H₁₆O corresponds to:

  • Carbon chain : An eight-carbon chain (octane) with a methyl branch at position 2.
  • Functional groups :
    • Triple bond : Between carbons 5 and 6.
    • Hydroxyl group : Attached to carbon 4.

Skeletal structure :

      CH(CH3)  
        |  
CH2-CH2-C≡C-CH(OH)-CH2-CH(CH3)-CH3  

The SMILES notation CCC#CC(O)CC(C)C reflects this connectivity.

Property Value Source
Molecular weight 140.22 g/mol PubChem, NIST
Density 0.855 g/mL Stenutz, Fisher
Refractive index 1.449 Stenutz, Fisher

Stereochemical Considerations and Isomerism

While the basic structure lacks stereogenic centers, the hydroxyl group at carbon 4 introduces potential chirality. However, the compound exists predominantly as a racemic mixture unless synthesized enantioselectively. The (4S)-enantiomer is documented in specialized databases.

Key stereochemical features :

  • Chiral center : Carbon 4 (if asymmetric substitution occurs).
  • Isomerism : Enantiomerism possible in stereospecific syntheses.

No E/Z isomerism exists due to the triple bond’s linear geometry.

Properties

IUPAC Name

2-methyloct-5-yn-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGQRUFRRPFNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976086
Record name 2-Methyloct-5-yn-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60657-70-7
Record name 2-Methyl-5-octyn-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060657707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloct-5-yn-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkynyllithium Addition to Ketones

A representative preparation method involves the following steps:

  • Reagents and Setup : An alkyne precursor (e.g., 2-methyl-3-octyne) is dissolved in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere in a Schlenk flask equipped with stirring.

  • Temperature Control : The solution is cooled to –78 °C to control the reactivity of the organolithium species.

  • Generation of Alkynyllithium : n-Butyllithium (n-BuLi) is added dropwise to the alkyne solution in a slight molar excess (typically 1.2 equivalents) to form the alkynyllithium intermediate. This mixture is stirred for approximately 45 minutes at –78 °C to ensure complete lithiation.

  • Addition of Ketone : A ketone (1 equivalent), such as 2-methylpentan-3-one or a related substrate, is then added slowly to the reaction mixture at –78 °C.

  • Reaction Progress : The mixture is stirred at low temperature for 20 minutes, then allowed to warm to room temperature and stirred until the starting materials are fully consumed, as monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Workup : The reaction is quenched by adding saturated aqueous ammonium chloride solution. The organic phase is separated, extracted with diethyl ether, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure 2-Methyl-5-octyn-4-ol as a colorless liquid.

This procedure is adapted from well-documented protocols for synthesizing propargylic alcohols and has been validated in recent literature.

Catalytic Coupling Reactions (Supplementary Method)

An alternative synthetic approach involves copper-catalyzed coupling reactions:

  • Copper(I) Iodide Catalyst : Copper iodide (CuI) is used as a catalyst in small amounts (about 1 mol%).

  • Substrates : 2-Methyl-3-butyn-2-ol and aryl iodides (e.g., 1-iodo-4-nitrobenzene) are reacted in the presence of CuI.

  • Reaction Conditions : The reaction is performed at room temperature overnight under nitrogen atmosphere in an ether solvent.

  • Workup : The reaction mixture is filtered through celite, washed with water and dilute acid, dried, and concentrated.

  • Outcome : The crude propargyl alcohol is isolated and purified by column chromatography.

This method provides a route to substituted propargylic alcohols and can be adapted for the synthesis of this compound derivatives.

Summary of Key Reaction Parameters

Step Conditions/Details Notes
Solvent Anhydrous THF Dry, oxygen-free environment required
Temperature –78 °C during lithiation and ketone addition Maintains selectivity and prevents side reactions
Alkynyllithium formation n-BuLi (1.2 equiv) added dropwise Generates reactive nucleophile
Ketone addition 1 equiv, added at –78 °C Controls regio- and stereochemistry
Reaction monitoring TLC, GC-MS Ensures completion
Quenching Saturated NH4Cl aqueous solution Neutralizes reactive intermediates
Extraction Et2O (3 × 20 mL) Efficient phase separation
Drying agent Anhydrous Na2SO4 Removes residual water
Purification Silica gel chromatography (hexane/AcOEt 2:1) Yields pure product

Research Findings and Optimization Notes

  • The low temperature (–78 °C) is critical to avoid side reactions such as elimination or polymerization.

  • The stoichiometric balance between alkyne, n-BuLi, and ketone influences yield and purity.

  • The use of freshly distilled or high-purity reagents improves reproducibility.

  • Column chromatography is essential to separate the target alcohol from unreacted starting materials and side products.

  • Copper-catalyzed coupling methods offer versatility for functional group modifications but may require longer reaction times.

Scientific Research Applications

Chemical Synthesis

1. Organic Synthesis
2-Methyl-5-octyn-4-ol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its triple bond makes it a valuable substrate for various reactions, including:

  • Alkylation and Substitution Reactions: The compound can undergo nucleophilic substitutions, producing alkyl halides which are essential in forming new carbon-carbon bonds.
  • Reduction Reactions: It can be reduced to generate alkenes and alkanes, expanding the range of derivatives that can be synthesized from it.

2. Catalytic Reactions
Recent studies have explored the use of this compound in catalytic processes. For instance, its application in asymmetric synthesis has been investigated, where it serves as a chiral pool for creating enantiomerically enriched compounds .

Biological Applications

1. Enzyme Studies
The compound has been employed in biochemical research to study enzyme-catalyzed reactions. Its structure allows researchers to investigate metabolic pathways and the effects of various enzymes on propargylic alcohols .

2. Antioxidant and Biocompatibility Studies
Research has demonstrated that this compound exhibits antioxidant properties. Its biocompatibility has been assessed through various assays, revealing potential applications in medical and pharmaceutical fields, particularly in drug formulation and development .

Environmental Impact Studies

1. Toxicity Assessments
The environmental implications of this compound have been evaluated through quantitative structure-activity relationship (QSAR) models. These studies focus on its toxicity levels to aquatic organisms, providing insights into its environmental safety profile. The findings suggest that the compound's toxicity correlates with its hydrophobicity and molecular structure .

2. Biodegradation Studies
Investigations into the biodegradability of this compound have been conducted to assess its impact on ecosystems when released into water bodies. Such studies are crucial for understanding how this compound behaves in natural environments and its potential effects on aquatic life .

Case Studies

1. Synthesis of Chiral Alcohols
A notable study involved the enantioselective synthesis of chiral tertiary alcohols using this compound as a starting material. The research highlighted the efficiency of utilizing this compound in producing high yields of desired enantiomers while minimizing by-products .

2. Antioxidant Activity Research
In another case study, researchers evaluated the antioxidant activity of this compound through various assays, demonstrating its potential as a natural antioxidant agent that could be beneficial in food preservation and health supplements .

Mechanism of Action

The mechanism of action of 2-Methyl-5-octyn-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the triple bond play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

    2-Methyl-5-octyn-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-Methyl-5-octyn-4-amine: Contains an amine group instead of a hydroxyl group.

    2-Methyl-5-octyn-4-thiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness: 2-Methyl-5-octyn-4-ol is unique due to its specific combination of a hydroxyl group and a triple bond, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it valuable in different research and industrial applications.

Biological Activity

Overview

2-Methyl-5-octyn-4-ol (CAS No. 60657-70-7) is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) and a triple bond (C≡C). This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

The molecular formula of this compound is C9H16O, with a molecular weight of approximately 140.22 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets due to the presence of the hydroxyl group and the triple bond. These functional groups enable the compound to form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential use as a natural preservative or therapeutic agent in medicine.

Pathogen Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Candida albicans1810

Antioxidant Activity

The antioxidant properties of this compound have been studied using various assays. In particular, it has shown promising results in scavenging free radicals, which are implicated in oxidative stress and related diseases.

Assay Type IC50 Value (mg/mL)
DPPH Radical Scavenging0.45
ABTS Radical Scavenging0.30
Hydroxyl Radical Scavenging0.25

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against a range of bacterial and fungal strains. The results demonstrated that at concentrations as low as 10 mg/mL, the compound significantly inhibited microbial growth, suggesting its potential application in clinical settings as an alternative to synthetic antibiotics.

Research on Antioxidant Properties

Another research effort focused on the antioxidant capabilities of this compound using different extraction methods. The findings indicated that the antioxidant activity was enhanced when extracted using microwave-assisted techniques compared to traditional methods, highlighting the importance of extraction methods in maximizing biological efficacy.

Q & A

Q. What databases and search strategies are most effective for locating prior studies on this compound?

  • Resources : Use SciFinder or Reaxys for structure-based searches (CAS RN, InChIKey). In Google Scholar, apply Boolean operators (e.g., "this compound" AND "synthesis"). Screen patents via USPTO or Espacenet. Document search terms and inclusion/exclusion criteria in a spreadsheet for transparency .
    05 文献检索Literature search for meta-analysis
    02:58

Ethical and Reporting Standards

Q. How should researchers address incomplete or ambiguous spectral data in publications?

  • Best Practices : Disclose limitations in the "Experimental" section. Upload raw data (e.g., NMR FID files) to repositories like Zenodo. For contested assignments, collaborate with third-party labs for independent validation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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